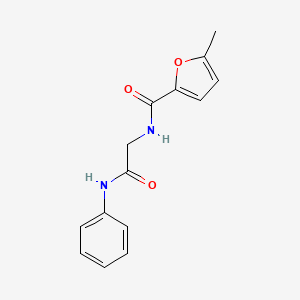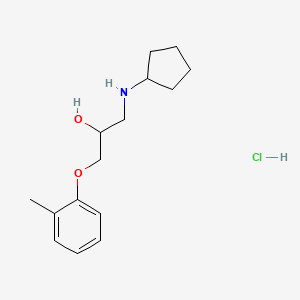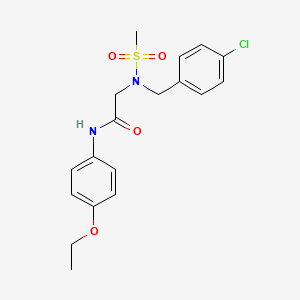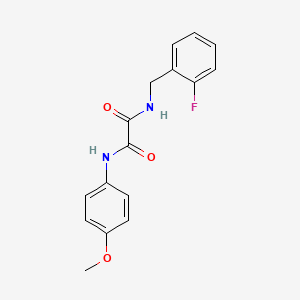![molecular formula C19H21N3O3 B4395604 (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395604.png)
(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide
Overview
Description
(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide, also known as MBF, is a chemical compound that has been extensively studied for its potential use in scientific research. MBF is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experiments. In
Mechanism of Action
The mechanism of action of (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been shown to have a range of biochemical and physiological effects in cells and tissues. Studies have shown that (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide in lab experiments is its high selectivity and sensitivity for imaging cancer cells. (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide is also relatively easy to synthesize and can be produced in large quantities for use in experiments. However, one limitation of using (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide. One area of research involves the development of new fluorescent probes based on the structure of (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide. These probes could be used to image other types of cells and tissues, in addition to cancer cells.
Another area of research involves the development of new therapeutic agents based on the structure of (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide. Researchers could explore the potential of modifying the structure of (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide to enhance its anti-inflammatory and anti-cancer properties.
Conclusion:
In conclusion, (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide, or (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide, is a promising compound that has been extensively studied for its potential use in scientific research. (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has a range of potential applications, including as a fluorescent probe for imaging cancer cells and as a therapeutic agent for the treatment of inflammation and cancer. While the mechanism of action of (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide is not fully understood, it has been shown to have a variety of biochemical and physiological effects in cells and tissues. Future research involving (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide will likely focus on the development of new fluorescent probes and therapeutic agents based on its structure.
Scientific Research Applications
(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide as a fluorescent probe for imaging biological tissues and cells. (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been shown to have high selectivity and sensitivity for imaging cancer cells, making it a valuable tool for cancer research.
In addition to its use as a fluorescent probe, (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has also been studied for its potential as a therapeutic agent. Studies have shown that (2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of a range of diseases.
properties
IUPAC Name |
N-[2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-8-4-5-9-18(17)25-13-12-22-16-7-3-2-6-15(16)21-19(22)10-11-20-14-23/h2-9,14H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBDLDSZJZWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl ({5-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)carbamate](/img/structure/B4395521.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4395523.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)benzamide](/img/structure/B4395531.png)
![5-bromo-N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4395536.png)




![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4395573.png)
![8-(trifluoroacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4395581.png)
![2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4395589.png)
![8-sec-butoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4395596.png)

